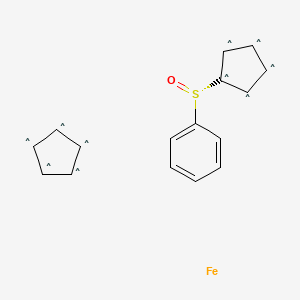
(R)-(-)-(p-Toluenesulfinyl)ferrocene, min. 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(p-Toluenesulfinyl)ferrocene is a chiral organometallic compound with the molecular formula C17H16FeOS and a molecular weight of 324.22 g/mol . It is characterized by the presence of a ferrocene moiety substituted with a p-toluenesulfinyl group, making it a valuable chiral building block in asymmetric synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(p-Toluenesulfinyl)ferrocene typically involves the reaction of ferrocene with p-toluenesulfinyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for ®-(p-Toluenesulfinyl)ferrocene are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-(p-Toluenesulfinyl)ferrocene undergoes various chemical reactions, including:
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Acyl chlorides, Lewis acids (e.g., aluminum chloride)
Major Products Formed
Oxidation: ®-(p-Toluenesulfonyl)ferrocene
Reduction: ®-(p-Tolylthio)ferrocene
Substitution: Various acylated ferrocene derivatives
Scientific Research Applications
®-(p-Toluenesulfinyl)ferrocene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(p-Toluenesulfinyl)ferrocene in asymmetric catalysis involves its coordination to a metal center, creating a chiral environment that induces enantioselectivity in the catalytic process . The ferrocene moiety provides stability and electronic properties, while the sulfinyl group imparts chirality and steric effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-(p-Toluenesulfinyl)ferrocene
- ®-(p-Toluenesulfonyl)ferrocene
- ®-(p-Tolylthio)ferrocene
Uniqueness
®-(p-Toluenesulfinyl)ferrocene is unique due to its combination of a ferrocene moiety and a chiral sulfinyl group, which provides both stability and chirality. This makes it particularly valuable in asymmetric synthesis compared to other similar compounds .
Properties
Molecular Formula |
C16H14FeOS |
|---|---|
Molecular Weight |
310.2 g/mol |
InChI |
InChI=1S/C11H9OS.C5H5.Fe/c12-13(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-9H;1-5H;/t13-;;/m0../s1 |
InChI Key |
LXRKPFOXAQBGHG-GXKRWWSZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[S@](=O)[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















